molecular formula C6H5N3O B048196 Isoxazolo[4,5-b]pyridin-3-amine CAS No. 114080-93-2

Isoxazolo[4,5-b]pyridin-3-amine

Cat. No. B048196
CAS RN: 114080-93-2
M. Wt: 135.12 g/mol
InChI Key: ZNDOHNLYFBVMMM-UHFFFAOYSA-N
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Description

Isoxazolo[4,5-b]pyridin-3-amine is a compound with the molecular formula C6H5N3O . It has a molecular weight of 135.12 g/mol .


Synthesis Analysis

The synthesis of Isoxazolo[4,5-b]pyridin-3-amine derivatives has been achieved through two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .


Molecular Structure Analysis

The InChI code for Isoxazolo[4,5-b]pyridin-3-amine is 1S/C6H5N3O/c7-6-5-4 (10-9-6)2-1-3-8-5/h1-3H, (H2,7,9) . The canonical SMILES structure is C1=CC2=C (N=C1)ON=C2N .


Chemical Reactions Analysis

The synthesis of Isoxazolo[4,5-b]pyridin-3-amine derivatives involves reactions of 5-aminoisoxazoles with 1,3-dielectrophiles .


Physical And Chemical Properties Analysis

Isoxazolo[4,5-b]pyridin-3-amine has a molecular weight of 135.12 g/mol . It has a topological polar surface area of 64.9 Ų and a complexity of 130 . The compound is solid at room temperature .

Scientific Research Applications

Medicine: Anticancer and Antibacterial Applications

Isoxazolo[4,5-b]pyridin-3-amine has shown promise in the medical field due to its biological activities. It has been studied for its antibacterial properties, which could lead to the development of new antibiotics . Additionally, its anticancer and antiproliferative effects make it a candidate for cancer treatment research, particularly as an inhibitor of cytochrome P450 CYP17, which is involved in hormone biosynthesis .

Agriculture: Pesticide Development

In agriculture, the compound’s antibacterial properties may be utilized to develop new pesticides that can protect crops from bacterial infections, thus ensuring food security and reducing crop losses .

Material Science: Synthesis of Novel Polymers

The unique structure of Isoxazolo[4,5-b]pyridin-3-amine allows for the synthesis of novel polymers with potential applications in material science. These polymers could have unique properties suitable for creating new materials with specific mechanical, thermal, or electrical characteristics .

Environmental Science: Biodegradation and Pollution Control

Research into the environmental applications of Isoxazolo[4,5-b]pyridin-3-amine includes its role in biodegradation processes. Its chemical structure could be beneficial in breaking down pollutants, aiding in pollution control and environmental remediation efforts .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, Isoxazolo[4,5-b]pyridin-3-amine could be used as a standard or reagent in chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques to identify and quantify other compounds .

Biochemistry: Enzyme Inhibition Studies

The compound’s ability to inhibit cytochrome P450 CYP17 also makes it relevant in biochemistry for studying enzyme inhibition. This can provide insights into metabolic pathways and the development of drugs that target specific enzymes .

Pharmaceutical Research: Drug Design and Discovery

Isoxazolo[4,5-b]pyridin-3-amine’s biological activities make it a valuable scaffold in drug design and discovery. Its structure can be modified to enhance its therapeutic properties, leading to the development of new drugs .

Chemical Synthesis: Building Block for Heterocyclic Compounds

Finally, as a building block for heterocyclic compounds, Isoxazolo[4,5-b]pyridin-3-amine is significant in chemical synthesis. It can be used to create a variety of complex molecules with potential applications in various chemical industries .

Safety and Hazards

The safety data sheet for Isoxazolo[4,5-b]pyridin-3-amine suggests avoiding heat, flames, and sparks. It also advises against contact with oxidizing agents . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Mechanism of Action

Target of Action

Isoxazolo[4,5-b]pyridin-3-amine derivatives have been studied as inhibitors of cytochrome P450 CYP17 . This enzyme is responsible for the biosynthesis of precursors of both androgens and estrogen .

Mode of Action

It is known that the compound interacts with its target, cytochrome p450 cyp17, inhibiting its function . This inhibition disrupts the biosynthesis of androgen and estrogen precursors, which can have significant effects on cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by Isoxazolo[4,5-b]pyridin-3-amine is the biosynthesis of steroid hormones . By inhibiting cytochrome P450 CYP17, the compound disrupts the production of androgens and estrogens, which play crucial roles in a variety of biological processes .

Result of Action

The inhibition of cytochrome P450 CYP17 by Isoxazolo[4,5-b]pyridin-3-amine leads to a decrease in the production of androgens and estrogens. This can have a variety of molecular and cellular effects, depending on the specific biological context. For example, the compound has been associated with antibacterial , anticancer , and antiproliferative activities .

properties

IUPAC Name

[1,2]oxazolo[4,5-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDOHNLYFBVMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NO2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552564
Record name [1,2]Oxazolo[4,5-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazolo[4,5-b]pyridin-3-amine

CAS RN

114080-93-2
Record name [1,2]Oxazolo[4,5-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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